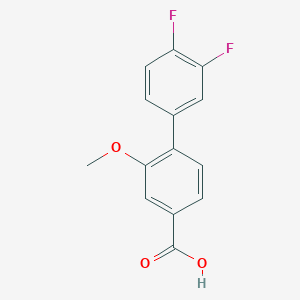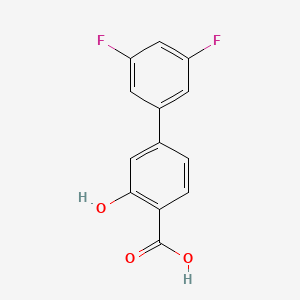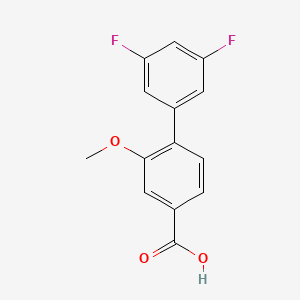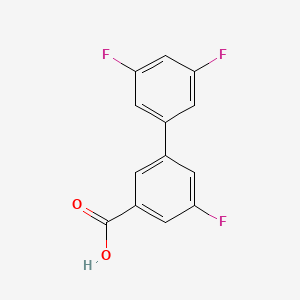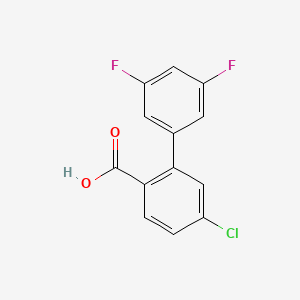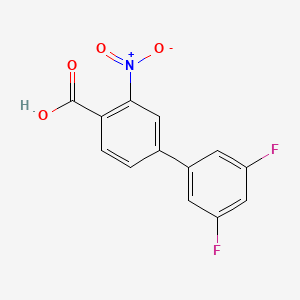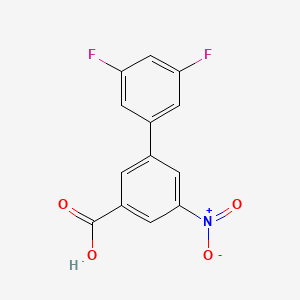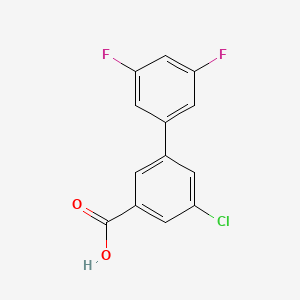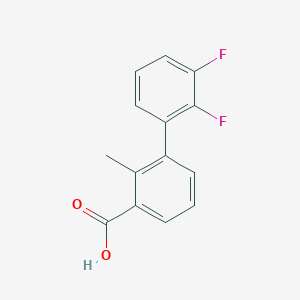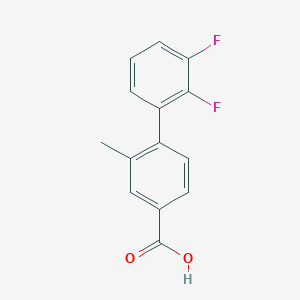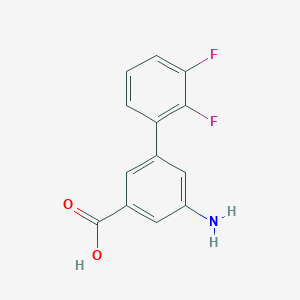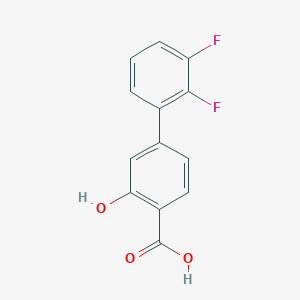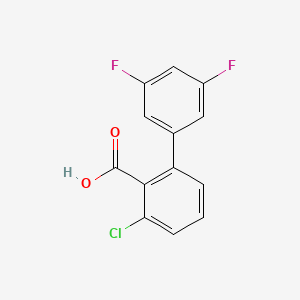
6-Chloro-2-(3,5-difluorophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(3,5-difluorophenyl)benzoic acid, commonly referred to as CDPB, is a synthetic organic compound with a wide range of applications in the scientific research field. CDPB is a versatile compound that can be used in a variety of experiments and applications, and has been used in the laboratory for many years. Its structure is composed of a benzene ring with a chlorine atom, two fluorine atoms, and an oxygen atom attached to it. CDPB is a colorless solid that is soluble in organic solvents, such as acetone and ethanol.
作用機序
CDPB is a versatile compound that can be used in a variety of experiments and applications. Its mechanism of action is based on its ability to react with other compounds, forming new compounds with different properties. This process is known as a substitution reaction, and it is the basis for the synthesis of a variety of compounds. CDPB is also capable of forming complexes with metal ions, which can be used in a variety of applications.
Biochemical and Physiological Effects
CDPB has a wide range of biochemical and physiological effects. It is known to inhibit the activity of enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins. It is also known to inhibit the activity of certain transcription factors, such as nuclear factor kappa B, which is involved in the regulation of gene expression. Additionally, CDPB is known to have an anti-inflammatory effect, and has been used in the treatment of various inflammatory disorders.
実験室実験の利点と制限
CDPB has a number of advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of experiments and applications. Additionally, it is relatively inexpensive and easy to obtain in the laboratory. However, CDPB is also known to be toxic, and it is important to use it in a safe and controlled manner.
将来の方向性
There are a number of potential future directions for the use of CDPB in scientific research. CDPB could be used in the synthesis of new compounds with potential applications in medicine, agriculture, and industry. Additionally, CDPB could be used in the synthesis of new organometallic compounds, which could be used in catalysis. Furthermore, CDPB could be used in the synthesis of new fluorinated aromatic compounds, which could be used in a variety of applications. Finally, CDPB could be used in the synthesis of new compounds with potential applications in the treatment of diseases, such as cancer and diabetes.
合成法
CDPB can be synthesized in the laboratory using a variety of methods. The most commonly used method is the Grignard reaction, which involves the reaction of magnesium with a halogenated aromatic compound in the presence of a solvent. This method is simple and efficient, and can be used to produce a variety of compounds. Other methods of synthesis include the Wittig reaction, the Friedel-Crafts reaction, and the Perkin reaction.
科学的研究の応用
CDPB is an important compound in the scientific research field, as it has a wide range of applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of fluorinated aromatic compounds, which have a wide range of applications in the medical, industrial, and agricultural fields. Additionally, CDPB is used in the synthesis of a variety of organometallic compounds, which are important in the field of catalysis.
特性
IUPAC Name |
2-chloro-6-(3,5-difluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-11-3-1-2-10(12(11)13(17)18)7-4-8(15)6-9(16)5-7/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEKLMLHEWUURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689642 |
Source


|
| Record name | 3-Chloro-3',5'-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-67-8 |
Source


|
| Record name | 3-Chloro-3',5'-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

